molecular formula C25H33N3O3 B11065947 N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Cat. No.: B11065947
M. Wt: 423.5 g/mol
InChI Key: PGBWPCUOQSSYLS-UHFFFAOYSA-N
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Description

N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a complex organic compound with a unique structure that combines benzylphenoxy and imidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-benzylphenol with ethylene oxide to form 2-(2-benzylphenoxy)ethanol. This intermediate is then reacted with 6-bromohexanoic acid to form the corresponding ester, which is subsequently converted to the amide using 5-methyl-2-oxoimidazolidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The imidazolidinyl group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide involves its interaction with specific molecular targets. The benzylphenoxy group can interact with hydrophobic pockets in proteins, while the imidazolidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-phenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
  • N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)pentanamide

Uniqueness

N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylphenoxy group provides hydrophobic interactions, while the imidazolidinyl group offers hydrogen bonding capabilities, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C25H33N3O3/c1-19-22(28-25(30)27-19)13-6-3-7-15-24(29)26-16-17-31-23-14-9-8-12-21(23)18-20-10-4-2-5-11-20/h2,4-5,8-12,14,19,22H,3,6-7,13,15-18H2,1H3,(H,26,29)(H2,27,28,30)

InChI Key

PGBWPCUOQSSYLS-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

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